
5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C17H25N3O4 and a molecular weight of 335.398 g/mol This compound is known for its unique structure, which includes a piperazine ring substituted with a trimethoxyphenyl group and a pyrrolidinone moiety
準備方法
The synthesis of 5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4,5-trimethoxybenzyl chloride with piperazine to form 4-(3,4,5-trimethoxyphenyl)piperazine. This intermediate is then reacted with pyrrolidin-2-one under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
科学的研究の応用
5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one has been explored for various scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial agent, showing significant antibacterial and antifungal activity.
Biological Research: It has been used in molecular docking studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of oxidoreductase enzymes, leading to antimicrobial effects . The trimethoxyphenyl group enhances its binding affinity to hydrophobic pockets in the target proteins, stabilizing the enzyme-inhibitor complex .
類似化合物との比較
5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
4-(3,4,5-Trimethoxyphenyl)piperazine: This compound lacks the pyrrolidinone moiety but shares the trimethoxyphenyl-piperazine structure.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds have a similar piperazine core but differ in their aromatic substitutions and overall structure.
2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N: This compound shares the trimethoxyphenyl group but has a different heterocyclic core.
The uniqueness of this compound lies in its combination of the piperazine and pyrrolidinone moieties, which confer distinct chemical and biological properties.
特性
CAS番号 |
91703-26-3 |
|---|---|
分子式 |
C17H25N3O4 |
分子量 |
335.4 g/mol |
IUPAC名 |
5-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H25N3O4/c1-22-13-10-12(11-14(23-2)17(13)24-3)19-6-8-20(9-7-19)15-4-5-16(21)18-15/h10-11,15H,4-9H2,1-3H3,(H,18,21) |
InChIキー |
CIQFQRJWSVVNOX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)N2CCN(CC2)C3CCC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


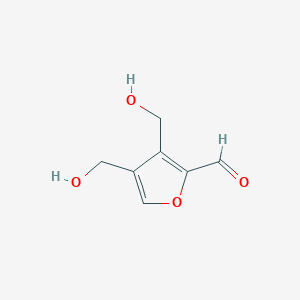
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
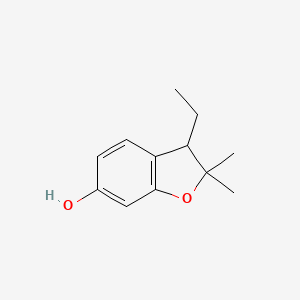
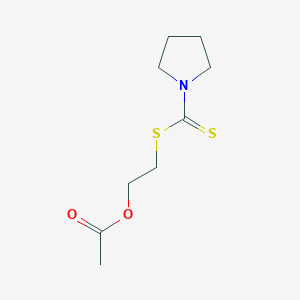
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
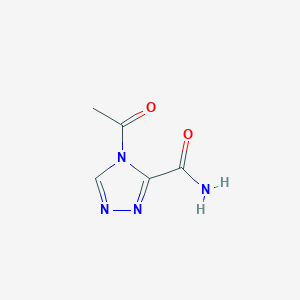
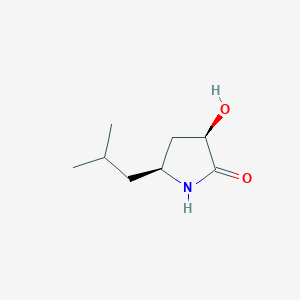
![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)

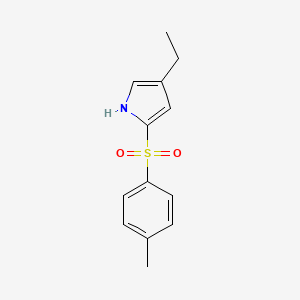
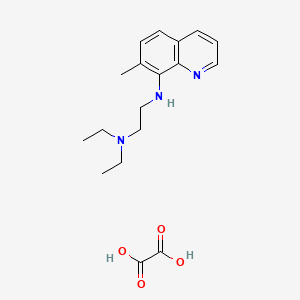
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
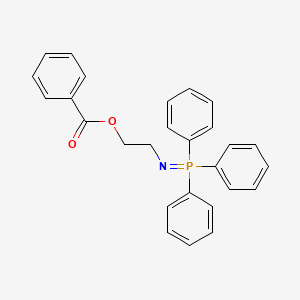
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
